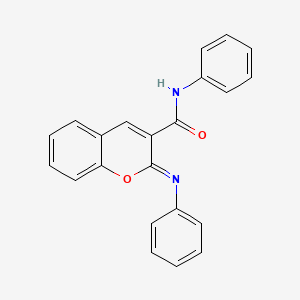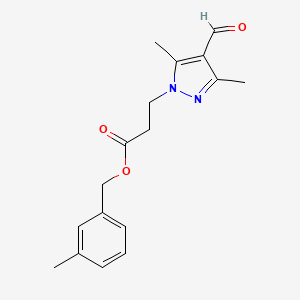
4-Chloro-5-morpholino-2-nitroaniline
Descripción general
Descripción
4-Chloro-5-morpholino-2-nitroaniline is an organic compound with the molecular formula C10H12ClN3O3 and a molecular weight of 257.67 g/mol It is characterized by the presence of a chloro group, a morpholino group, and a nitro group attached to an aniline ring
Mecanismo De Acción
Target of Action
Similar compounds like 2-chloro-4-nitroaniline have been studied and are known to interact with various enzymes and proteins .
Mode of Action
It’s worth noting that nitroanilines, in general, are known to undergo various chemical reactions, including nucleophilic substitution .
Biochemical Pathways
, related compounds such as 2-Chloro-4-Nitroaniline have been shown to be metabolized by Rhodococcus sp. strain MB-P1 under aerobic conditions . The degradation of 2-Chloro-4-Nitroaniline occurs with the release of nitrite ions, chloride ions, and ammonia .
Result of Action
It’s worth noting that similar compounds have shown moderate to exceptional insecticidal effects .
Action Environment
It’s known that environmental conditions can significantly impact the activity and stability of similar compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-morpholino-2-nitroaniline typically involves the nitration of 4-chloroaniline followed by the introduction of the morpholino group. One common method includes:
Nitration: 4-Chloroaniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 4-chloro-2-nitroaniline.
Morpholino Substitution: The nitro compound is then reacted with morpholine under suitable conditions to introduce the morpholino group at the 5-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-morpholino-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholino group.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Reduction: 4-Chloro-5-morpholino-2-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the morpholino group.
Aplicaciones Científicas De Investigación
4-Chloro-5-morpholino-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-nitroaniline: Similar structure but lacks the morpholino group.
4-Chloro-2-nitroaniline: Similar structure but with different substitution pattern.
4-Nitroaniline: Lacks both the chloro and morpholino groups.
Uniqueness
4-Chloro-5-morpholino-2-nitroaniline is unique due to the presence of the morpholino group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various applications compared to its simpler analogs .
Propiedades
IUPAC Name |
4-chloro-5-morpholin-4-yl-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O3/c11-7-5-10(14(15)16)8(12)6-9(7)13-1-3-17-4-2-13/h5-6H,1-4,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGKKDPFXLVZTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C(=C2)N)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401319773 | |
| Record name | 4-chloro-5-morpholin-4-yl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820389 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
87200-60-0 | |
| Record name | 4-chloro-5-morpholin-4-yl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone](/img/structure/B2845368.png)


![2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetonitrile](/img/structure/B2845371.png)
![5-Bromo-2-({1-[(pyridin-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2845372.png)



![1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid](/img/structure/B2845381.png)

![Ethyl 1-{3-[4-(adamantan-1-yl)phenoxy]-2-hydroxypropyl}piperidine-4-carboxylate hydrochloride](/img/structure/B2845384.png)
![N-(3-cyanophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2845385.png)
